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Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype

2 (EP2).[1][2][3] The EP2 receptor is a G protein-coupled receptor involved in various

physiological and pathological processes, including inflammation, neuroprotection, and

carcinogenesis.[1] Elevated PGE2 levels are associated with the progression of various

cancers, promoting tumor growth, invasion, and angiogenesis. TG4-155, by blocking the EP2

signaling pathway, presents a promising therapeutic strategy for cancer treatment. These

application notes provide a detailed overview of the experimental use of TG4-155 in preclinical

mouse models of cancer.
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Property Value Reference

Full Name

(2E)-N-[2-(2-Methyl-1H-indol-

1-yl)ethyl]-3-(3,4,5-

trimethoxyphenyl)-2-

propenamide

[2]

CAS Number 1164462-05-8 [2]

Molecular Formula C23H26N2O4 [2]

Molecular Weight 394.47 g/mol [2]

Purity >98% [2]

Solubility
DMSO (up to 35 mg/mL),

Ethanol (up to 10 mg/mL)
[2]

In Vitro Potency (KB)
2.4 nM for human EP2

receptor
[3]

Selectivity

>500-fold selectivity for EP2

over other prostanoid

receptors (except DP1, 14-

fold)

[3]

Mechanism of Action and Signaling Pathway
TG4-155 is a competitive antagonist of the EP2 receptor.[4] The binding of the natural ligand,

Prostaglandin E2 (PGE2), to the EP2 receptor, which is coupled to a Gs protein, initiates a

signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an

increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A

(PKA), which then phosphorylates downstream targets, including transcription factors like

CREB (cAMP response element-binding protein). The activation of this pathway can promote

cell proliferation, survival, and inflammation. TG4-155 competitively blocks the binding of PGE2

to the EP2 receptor, thereby inhibiting this downstream signaling.
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Caption: EP2 Receptor Signaling Pathway and Inhibition by TG4-155.

Experimental Protocols for In Vivo Mouse Studies
The following protocols are generalized for a subcutaneous xenograft mouse model. Note:

These protocols should be optimized for specific cancer cell lines and mouse strains.

Preparation of TG4-155 Formulation
Stock Solution: Dissolve TG4-155 powder in 100% DMSO to create a stock solution of 35

mg/mL.[2] Store the stock solution at -20°C for up to 3 months.[2]

Working Solution: For intraperitoneal (i.p.) injection, the DMSO stock solution should be

diluted to the final desired concentration using a suitable vehicle, such as a mixture of

Cremophor EL and saline (e.g., 1:1:8 ratio of DMSO:Cremophor EL:Saline). The final DMSO

concentration in the working solution should be kept low (e.g., <10%) to avoid toxicity.

Prepare the working solution fresh for each day of dosing.

Subcutaneous Xenograft Mouse Model Protocol
Cell Culture: Culture a human cancer cell line known to express the EP2 receptor (e.g., PC3

for prostate cancer) under standard conditions.

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8

weeks old.
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Tumor Cell Implantation:

Harvest cancer cells during their logarithmic growth phase.

Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7

cells/mL.

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each

mouse.

Tumor Growth Monitoring:

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Measure tumor dimensions (length and width) with calipers every 2-3 days.

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

Monitor the body weight of the mice as an indicator of general health.

Randomization and Treatment:

Once tumors reach the desired size, randomize the mice into treatment and control groups

(n=8-10 mice per group).

Treatment Group: Administer TG4-155 via i.p. injection at a dose of 5-10 mg/kg, once or

twice daily. A pilot study is recommended to determine the optimal dose and frequency for

the specific cancer model. A previously reported in vivo study in mice used a dose of 5

mg/kg.[3]

Control Group: Administer the vehicle solution at the same volume and frequency as the

treatment group.

Endpoint and Data Collection:

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a humane endpoint.
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At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume.

Collect tumor tissue for further analysis (e.g., immunohistochemistry for proliferation

markers like Ki-67, or Western blot for signaling pathway components).

Collect blood samples for pharmacokinetic analysis if required.
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Caption: Workflow for a TG4-155 preclinical mouse xenograft study.
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Quantitative Data Presentation
The following tables present hypothetical data based on the expected outcomes of the

described experimental protocol.

Table 1: In Vivo Antitumor Efficacy of TG4-155 in a PC3
Xenograft Model

Treatment
Group

Number of
Mice (n)

Mean Initial
Tumor
Volume
(mm³) ± SD

Mean Final
Tumor
Volume
(mm³) ± SD

Tumor
Growth
Inhibition
(%)

Mean Final
Tumor
Weight (g) ±
SD

Vehicle

Control
10 125 ± 15 1550 ± 250 - 1.6 ± 0.3

TG4-155 (5

mg/kg, b.i.d.)
10 128 ± 18 850 ± 180 45.2 0.9 ± 0.2

TG4-155 (10

mg/kg, b.i.d.)
10 122 ± 16 620 ± 150 60.0 0.6 ± 0.15

Table 2: Pharmacokinetic Properties of TG4-155 in
C57BL/6 Mice

Parameter Value (at 3 mg/kg, i.p.) Reference

Bioavailability 61% [3]

Plasma Half-life (t1/2) 0.6 hours [3]

Brain/Plasma Ratio 0.3 [3]

Note: The short plasma half-life may necessitate twice-daily (b.i.d.) dosing to maintain

therapeutic concentrations.

Conclusion
TG4-155 is a valuable research tool for investigating the role of the EP2 receptor in cancer

biology and for the preclinical development of novel anticancer therapies. The provided
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protocols and data serve as a guide for designing and executing in vivo studies in mice.

Researchers should carefully consider the specific characteristics of their chosen cancer model

and optimize the experimental conditions accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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